molecular formula C8H7NO2 B075652 2-(3,4-Dihydroxyphenyl)acetonitrile CAS No. 1126-62-1

2-(3,4-Dihydroxyphenyl)acetonitrile

Cat. No. B075652
CAS RN: 1126-62-1
M. Wt: 149.15 g/mol
InChI Key: IXDSDBYUZFMVBW-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)acetonitrile is a chemical compound that has been explored in various scientific studies for its synthesis, molecular structure, and chemical properties. This compound, like other acetonitriles, is of interest for its potential in synthetic chemistry and materials science due to its functional groups.

Synthesis Analysis

A concise synthesis approach has been developed for 2-(2-hydroxyphenyl)acetonitriles, which could be closely related to the synthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile. This method involves the reaction of trimethylsilyl cyanide and o-quinone methides generated in situ from 2-(1-tosylalkyl)phenols under basic conditions. Furthermore, these compounds can be transformed into benzofuranones, showcasing their versatility in chemical synthesis (Wu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed through various spectroscopic techniques, including X-ray diffraction. For example, the structure of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, a compound with some structural similarities, was elucidated to reveal insights into its crystalline form and interactions (Otero et al., 2017).

Scientific Research Applications

  • Chemistry and Synthesis Applications :

    • Oxidation of (3,4-dihydroxyphenyl)acetonitrile leads to various products including para-quinomethane derivatives, with implications in morphine synthesis (Land et al., 2003).
    • A study on the synthesis of 2-(2-hydroxyphenyl)acetonitriles highlighted the potential for creating benzofuranones, indicating applications in organic synthesis (Wu et al., 2014).
  • Pharmacology and Health-Related Applications :

    • Hydroxytyrosol, related to 2-(3,4-dihydroxyphenyl)acetonitrile, has been studied for its cardiovascular benefits, with research focusing on accurate measurement in plasma for pharmacokinetic studies (Ruíz-Gutiérrez et al., 2000).
    • The study of catecholamines derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole, a compound structurally similar to 2-(3,4-Dihydroxyphenyl)acetonitrile, offered insights into the analysis of these compounds in biological matrices, which is significant for understanding neurotransmitter functions (Zhu et al., 2003).
  • Materials Science Applications :

    • Alkylated 3,4-ethylenedioxythiophene derivatives, related to 2-(3,4-Dihydroxyphenyl)acetonitrile, were studied for their optical, conductive, and magnetic properties, indicating applications in the development of new materials (Groenendaal et al., 2001).
    • Research on copolymers synthesized from thiophene derivatives and 3,4-ethylenedioxythiophene, similar to 2-(3,4-Dihydroxyphenyl)acetonitrile, revealed significant electrochemical and spectroscopic characteristics, suggesting their use in advanced electronic and optical applications (Wei et al., 2006).

Safety and Hazards

Like all chemicals, 2-(3,4-Dihydroxyphenyl)acetonitrile should be handled with care. It is classified as a flammable liquid (Category 2), and it can cause acute toxicity if swallowed, inhaled, or comes into contact with the skin . It can also cause serious eye irritation .

Mechanism of Action

Target of Action

The primary targets of 2-(3,4-Dihydroxyphenyl)acetonitrile include Penicillin G acylase , Protocatechuate 3,4-dioxygenase alpha chain , Protocatechuate 3,4-dioxygenase beta chain , DNA , and 3,4-dihydroxyphenylacetate 2,3-dioxygenase . These targets play crucial roles in various biochemical pathways and cellular functions.

Mode of Action

It is known to interact with its targets, leading to changes in their function . For instance, it may bind to the active sites of these enzymes, altering their catalytic activities and influencing the biochemical pathways they are involved in.

Result of Action

The molecular and cellular effects of 2-(3,4-Dihydroxyphenyl)acetonitrile’s action depend on its interaction with its targets and its influence on biochemical pathways . These effects can include changes in enzyme activity, alterations in metabolic processes, and potential impacts on disease states.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3,4-Dihydroxyphenyl)acetonitrile. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDSDBYUZFMVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447959
Record name 2-(3,4-Dihydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydroxyphenyl)acetonitrile

CAS RN

1126-62-1
Record name 2-(3,4-Dihydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of benzo[1,3]dioxol-5-yl-acetonitrile (0.50 g, 3.1 mmol) in CH2Cl2 (15 mL) was added dropwise BBr3 (0.78 g, 3.1 mmol) at −78° C. under N2. The mixture was slowly warmed to room temperature and stirred overnight. H2O (10 mL) was added to quench the reaction and the CH2Cl2 layer was separated. The aqueous phase was extracted with CH2Cl2 (2×7 mL). The combined organics were washed with brine, dried over Na2SO4 and purified by column chromatography on silica gel (Petroleum Ether/EtOAc 5:1) to give (3,4-dihydroxy-phenyl)-acetonitrile (0.25 g, 54%) as a white solid. 1H NMR (DMSO-d6, 400 MHz) δ 9.07 (s, 1H), 8.95 (s, 1H), 6.68-6.70 (m, 2H), 6.55 (dd, J=8.0, 2.0 Hz, 1H), 3.32 (s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydrogen chloride gas is bubbled through a suspension of 2 moles (354 g) of homoveratronitrile in 161 mL of pyridine, with stirring and under a nitrogen atmosphere. As soon as the temperature reaches 115° C. and becomes stable, the bubbling is discontinued; the reaction medium is heated to 170° C. for 3 hours. During this period, hydrogen chloride is bubbled through for 5 to 10 minutes at approximately half-hourly intervals. When the reaction has ended, the reaction mixture is poured into a mixture of ice and water (1.2 kg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
161 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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